N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide
描述
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as KML29, is a chemical compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy metabolism.
作用机制
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide works by selectively blocking the MC4R, which is a key regulator of appetite and energy metabolism. MC4R is expressed in the hypothalamus, where it plays a role in regulating food intake and energy expenditure. By blocking MC4R, this compound reduces food intake and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
In addition to its effects on weight loss and glucose metabolism, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in adipose tissue and improve lipid metabolism in obese mice. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a research tool is its selectivity for the MC4R, which allows researchers to study the specific effects of blocking this receptor. Additionally, this compound has been shown to be effective in animal models of obesity and related metabolic disorders, which makes it a promising candidate for further research. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental settings.
未来方向
There are several future directions for research on N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide and related compounds. One area of interest is the development of more potent MC4R antagonists that can be used in clinical trials for the treatment of obesity and related metabolic disorders. Additionally, researchers may investigate the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further studies are needed to understand the long-term effects of MC4R antagonists on metabolism and overall health.
科学研究应用
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Several studies have shown that MC4R antagonists like this compound can reduce food intake and increase energy expenditure, leading to weight loss in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
属性
IUPAC Name |
N-(3-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHVOZWOOMBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。